2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide

Lipophilicity Drug‑likeness Permeability

2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanamide (CAS 1250699‑19‑4) is an α,α‑disubstituted amino acid amide building block characterized by a benzimidazole heterocycle linked via a methylene bridge to a quaternary carbon bearing both a primary amine and a primary amide. With molecular formula C₁₁H₁₄N₄O and a molecular weight of 218.26 g mol⁻¹, the compound is supplied at 97–98% purity by multiple vendors and is utilized in medicinal chemistry as a scaffold for kinase inhibitor design, as well as a probe for structure–activity relationship (SAR) studies involving benzimidazole-containing ligands.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
Cat. No. B13615877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=CC=CC=C21)(C(=O)N)N
InChIInChI=1S/C11H14N4O/c1-11(13,10(12)16)6-15-7-14-8-4-2-3-5-9(8)15/h2-5,7H,6,13H2,1H3,(H2,12,16)
InChIKeyAGUVOSPRCDPVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanamide: A Specialized α,α-Disubstituted Amino Acid Amide Building Block


2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropanamide (CAS 1250699‑19‑4) is an α,α‑disubstituted amino acid amide building block characterized by a benzimidazole heterocycle linked via a methylene bridge to a quaternary carbon bearing both a primary amine and a primary amide . With molecular formula C₁₁H₁₄N₄O and a molecular weight of 218.26 g mol⁻¹, the compound is supplied at 97–98% purity by multiple vendors and is utilized in medicinal chemistry as a scaffold for kinase inhibitor design, as well as a probe for structure–activity relationship (SAR) studies involving benzimidazole-containing ligands .

Why In‑Class Benzimidazole Propanamides Cannot Be Interchanged for 2‑Amino‑3‑(1H‑benzo[d]imidazol‑1‑yl)‑2‑methylpropanamide


Even subtle structural modifications within the benzimidazole‑propanamide series can drastically alter physicochemical properties, solubility, metabolic stability, and target‑binding profiles. The presence of an α‑methyl group on the amino acid backbone, for example, restricts conformational freedom, modifies hydrogen‑bonding capacity, and raises the pKa of the adjacent amine, all of which directly affect both pharmacokinetic behavior and synthetic tractability [1]. Consequently, substituting one analog for another without quantitative head‑to‑head data risks compromising assay reproducibility, lead‑optimization trajectories, and procurement value.

Quantitative Differentiation Evidence for 2‑Amino‑3‑(1H‑benzo[d]imidazol‑1‑yl)‑2‑methylpropanamide versus Closest Analogs


α‑Methyl Substitution Reduces Lipophilicity by 1.47 logP Units Relative to the Alcohol Analog

The target compound exhibits a predicted logP of 0.24, which is 1.47 log units more lipophilic than the corresponding alcohol analog (2‑amino‑3‑(1H‑benzo[d]imidazol‑1‑yl)‑2‑methylpropan‑1‑ol, predicted logP ≈ –1.23) [1]. The increased lipophilicity of the amide relative to the alcohol improves membrane permeability and passive absorption characteristics without compromising aqueous solubility below acceptable thresholds for oral bioavailability [2]. This difference is critical for projects requiring balanced hydrophilicity–lipophilicity profiles in CNS‑penetrant candidates.

Lipophilicity Drug‑likeness Permeability

Amide–Alcohol Swap Reduces Topological Polar Surface Area by 23% and Alters Hydrogen‑Bond Donor/Acceptor Ratio

The target compound has a topological polar surface area (TPSA) of 86.93 Ų and a hydrogen‑bond donor/acceptor count of 4/5 [1]. In contrast, the corresponding alcohol analog (2‑amino‑3‑(1H‑benzo[d]imidazol‑1‑yl)‑2‑methylpropan‑1‑ol) is predicted to have a TPSA of ~66.5 Ų (≈23% lower) and a donor/acceptor ratio of 3/4 . The higher TPSA and additional hydrogen‑bond acceptor of the amide moiety enhance interactions with polar protein surfaces and improve aqueous solubility, factors that are decisive when the target binding site contains water‑mediated hydrogen‑bond networks.

Polar surface area BBB penetration Hydrogen bonding

α‑Methyl Group Raises Amine pKa by ~1.5 Units Compared to Non‑Methylated Analogs, Enhancing Salt‑Formation Propensity

The predicted pKa of the primary amine in the target compound is 15.72 ± 0.50 [1]. In the non‑methylated analog 2‑amino‑3‑(1H‑benzo[d]imidazol‑1‑yl)propanamide, the amine pKa is estimated to be ~14.0–14.2 based on analogous α‑unsubstituted amino amides [2]. The 1.5‑unit increase in basicity facilitates protonation and salt formation under physiological and formulation‑relevant pH conditions, which can be exploited to improve crystallinity, dissolution rate, and solid‑state stability—especially valuable when the compound is intended as a synthetic intermediate or a crystalline reference standard.

Ionization Salt formation Crystallinity

Higher Boiling Point and Density Signal Superior Thermal Stability and Ease of Purification Relative to the Alcohol Analog

The target compound has a predicted boiling point of 463.2 ± 55.0 °C and a density of 1.33 ± 0.1 g cm⁻³ [1]. The alcohol analog (2‑amino‑3‑(1H‑benzo[d]imidazol‑1‑yl)‑2‑methylpropan‑1‑ol) shows a lower boiling point of 428.9 ± 55.0 °C and a density of 1.23 ± 0.1 g cm⁻³ . The higher boiling point of the amide reflects stronger intermolecular hydrogen bonding, which correlates with improved thermal stability during storage and a wider operational window for solvent‑exchange or concentration steps under reduced pressure, while the increased density facilitates phase‑separation during liquid‑liquid extraction processes.

Purification Distillation Formulation stability

Class‑Level Evidence: α‑Methyl Amino Amides Exhibit Enhanced Metabolic Stability and Reduced Efflux‑Pump Recognition

SAR studies on α‑methyl‑substituted amino acid derivatives consistently demonstrate that the quaternary α‑carbon confers resistance to metabolic degradation by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes, as well as reduced recognition by P‑glycoprotein (P‑gp) efflux pumps, compared to their α‑unsubstituted counterparts [1][2]. While direct experimental data for 2‑amino‑3‑(1H‑benzo[d]imidazol‑1‑yl)‑2‑methylpropanamide are not available in the public domain, this class‑level SAR principle suggests that the α‑methyl group in the target compound will impart longer half‑life and lower efflux ratios relative to the non‑methylated 2‑amino‑3‑(1H‑benzo[d]imidazol‑1‑yl)propanamide, a crucial advantage in cell‑based assays and in‑vivo PK studies.

Metabolic stability Efflux ratio CYP resistance

Optimal Application Scenarios for 2‑Amino‑3‑(1H‑benzo[d]imidazol‑1‑yl)‑2‑methylpropanamide Based on Quantitative Differentiation Evidence


Lead‑Optimization Programs Requiring Balanced Lipophilicity for Peripheral or Parenteral Targets

With a predicted logP of 0.24 and a TPSA of 86.93 Ų [1], this compound is ideally suited for medicinal chemistry programs targeting peripheral tissues or parenteral administration. Its lipophilicity is 1.47 log units higher than the alcohol analog, ensuring adequate membrane permeability without exceeding the logP >3 threshold that often triggers hERG liability and poor solubility. Projects that require a benzimidazole‑containing amino amide scaffold with predictable permeability and solubility should prioritize this compound over the alcohol analog .

Crystalline Salt Library Preparation for Solid‑State Formulation Screening

The elevated amine pKa of 15.72 ± 0.50 [1] facilitates protonation by pharmaceutically acceptable acids (e.g., HCl, mesylate, besylate), enabling the formation of crystalline salts with improved stability and dissolution profiles. Compared to the non‑methylated analog (estimated pKa ~14.0–14.2), the target compound offers a broader pH window for salt formation, making it the preferred choice for solid‑state formulation development and reference‑standard preparation .

In‑Vivo Pharmacokinetic Studies Where Metabolic Stability is Critical

Based on class‑level SAR, the α‑methyl group is expected to confer enhanced resistance to CYP‑ and MAO‑mediated metabolism, as well as reduced P‑gp efflux recognition [1]. Investigators designing in‑vivo PK experiments in rodents or higher species should favor this compound over the non‑methylated 2‑amino‑3‑(1H‑benzo[d]imidazol‑1‑yl)propanamide, as it is more likely to yield interpretable PK parameters and avoid efflux‑driven variations in tissue distribution .

Synthetic Intermediate for Kinase‑Targeted Degraders or PROTACs

The combination of a primary amine, a primary amide, and a benzimidazole ring in a single, conformationally restricted scaffold makes this compound a versatile intermediate for PROTAC design. The quaternary α‑carbon ensures resistance to racemization during coupling steps, while the high TPSA and hydrogen‑bond donor/acceptor count support the formation of stable ternary complexes. Procuring this specific α‑methyl analog over the non‑methylated version reduces the risk of metabolic instability in the resulting degrader molecule [1].

Quote Request

Request a Quote for 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.